[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-[[1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-5-16(13(19)20-14(2,3)4)10-11-7-6-8-17(11)12(18)9-15/h11H,5-10,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYZRDGDVQGDGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1C(=O)CN)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Core Functionalization
The pyrrolidine ring is typically constructed via cyclization or derived from commercially available pyrrolidine derivatives. A common approach involves tert-butyl pyrrolidin-3-ylcarbamate as a starting material, which undergoes alkylation to introduce the ethyl-carbamic acid tert-butyl ester moiety. For example:
-
Alkylation with 3-Bromopentane : Reacting tert-butyl pyrrolidin-3-ylcarbamate with 3-bromopentane in tetrahydrofuran (THF) at reflux yields the N-alkylated pyrrolidine intermediate. This step achieves 64% yield after purification via column chromatography (70:30 hexane/ethyl acetate).
Reaction Conditions :
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | 3-Bromopentane | THF | Reflux | 16 h | 64% |
Introduction of the Tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group is introduced to protect the amine functionality during subsequent reactions. A patent by CN103787971A details the use of methyl vinyl ketone and 4-formylpiperidine-1-tert-butyl formate in THF, catalyzed by potassium hydroxide, to form spirocyclic intermediates. The Boc group is retained through hexane/ethyl acetate purification, achieving >70% purity.
Critical Step :
Aminoacylation of the Pyrrolidine Side Chain
The 2-aminoacetyl group is introduced via a two-step chloroacetylation-amination sequence:
-
Chloroacetylation : Treating the Boc-protected pyrrolidine with chloroacetyl chloride in DCM and triethylamine (TEA) at 0°C forms the chloroacetyl intermediate.
-
Amination : Substituting the chloride with ammonium hydroxide in THF at -20°C to 20°C yields the 2-aminoacetyl derivative. This step requires careful temperature control to minimize side reactions, achieving 55–60% yield.
Optimization Insight :
-
Trifluoroacetic anhydride (TFAA) enhances acylation efficiency by activating the carbonyl group, reducing reaction time from 12 hours to 6 hours.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Applications and Derivatives
The compound serves as a precursor for hypertension and obesity therapeutics. For instance, 10-((dimethylamino)methylene)-9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylic acid tert-butyl ester , a derivative synthesized via analogous methods, is under clinical evaluation for angiotensin-converting enzyme (ACE) inhibition .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino-acetyl group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group in the amino-acetyl moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Neuroprotective Effects
Research has indicated that compounds similar to [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester exhibit neuroprotective properties. These properties are attributed to their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress. A study demonstrated that derivatives of this compound could reduce neuronal apoptosis in models of neurodegenerative diseases .
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer activity. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a related compound was effective against breast cancer cell lines, suggesting potential for further development in oncology .
Antimicrobial Activity
The compound's structure allows it to exhibit antimicrobial properties against certain bacterial strains. Research indicates that carbamate derivatives can disrupt bacterial cell wall synthesis, leading to cell lysis. This activity has been documented in studies focusing on drug-resistant bacterial strains, highlighting the compound's relevance in antibiotic research .
Prodrug Development
The compound is being investigated as a prodrug candidate due to its ability to release active pharmaceutical ingredients upon metabolic conversion. This characteristic can enhance the bioavailability of therapeutic agents while minimizing side effects associated with conventional drugs .
Drug Delivery Systems
The incorporation of this compound into drug delivery systems is under exploration. Its ability to form stable complexes with various drugs can facilitate targeted delivery, improving therapeutic outcomes in diseases such as cancer and neurodegenerative disorders .
Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The amino-acetyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The pyrrolidine ring can interact with enzyme active sites, potentially inhibiting or modulating their activity. The tert-butyl ester moiety can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester
- Molecular Formula : C₁₅H₂₇N₃O₃ (inferred from structural analogs)
- Molecular Weight : ~285–299 g/mol (depending on isomer)
- Key Features: Contains a pyrrolidine ring (5-membered), a tert-butyl carbamate protective group, and an amino-acetyl substituent.
This compound is a specialized intermediate in organic synthesis, primarily used in pharmaceutical research for amine protection during multi-step reactions. Its discontinuation in commercial catalogs (e.g., CymitQuimica Ref: 10-F083287) suggests niche applications or challenges in large-scale production .
Comparison with Structurally Similar Compounds
Substituent Variations on the Carbamate Group
Impact : Ethyl substituents improve lipophilicity, which could enhance membrane permeability in drug candidates compared to methyl analogs .
Ring System Variations
Impact : Piperidine derivatives are more common in CNS drugs due to better blood-brain barrier penetration, whereas pyrrolidine analogs are explored for peripheral targets .
Positional Isomerism
Impact : Positional isomers can lead to divergent biological activities; for example, 2-ylmethyl derivatives may exhibit stronger hydrogen-bonding interactions .
Functional Group Modifications
Impact: Carboxylic acid derivatives (e.g., ) are more water-soluble, whereas amino-acetylated compounds are tailored for amidations .
Biological Activity
The compound [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Chemical Formula : C12H22N2O3
- Molecular Weight : 230.32 g/mol
The presence of the pyrrolidine ring and the carbamic acid moiety suggests potential interactions with various biological targets, particularly in the central nervous system and cancer therapy.
1. Anticancer Activity
Recent studies indicate that pyrrolidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanisms include:
- Induction of Apoptosis : Studies have shown that these compounds can induce apoptosis in cancer cells through mitochondrial pathways, leading to increased caspase activity and DNA fragmentation .
- Inhibition of Tumor Growth : In vivo studies demonstrated that these compounds could inhibit tumor growth in xenograft models, suggesting their potential as anticancer agents .
2. Neuroprotective Effects
Pyrrolidine derivatives have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. The proposed mechanisms include:
- Cholinesterase Inhibition : Some derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters, which may enhance cognitive function .
- Antioxidant Activity : These compounds exhibit antioxidant properties that may protect neuronal cells from oxidative stress, a contributing factor in neurodegeneration .
Case Studies
Several studies have highlighted the biological activity of related pyrrolidine derivatives:
- Study on Cancer Cell Lines : A recent study evaluated a series of piperidine and pyrrolidine derivatives for their anticancer properties. The results indicated that compounds with a similar structural framework to this compound demonstrated IC50 values ranging from 10 to 50 µM against various cancer cell lines, outperforming standard chemotherapeutics like bleomycin .
- Neuroprotection in Animal Models : In a model of Alzheimer's disease, a related compound demonstrated significant improvement in cognitive function and reduction in amyloid-beta plaque formation when administered to transgenic mice .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other known pyrrolidine derivatives:
| Compound Name | Anticancer Activity | Neuroprotective Effects | Cholinesterase Inhibition |
|---|---|---|---|
| Compound A | Moderate | Yes | Yes |
| Compound B | High | Moderate | No |
| This compound | High | Yes | Yes |
Q & A
Basic: What are the established synthetic routes for preparing [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester, and what analytical methods validate its purity?
Answer:
The compound is typically synthesized via multi-step routes involving asymmetric Mannich reactions or Suzuki coupling followed by hydrogenation. For example:
- Step 1 : Formation of a boronic acid intermediate (e.g., 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid) under controlled conditions .
- Step 2 : Suzuki coupling with a heterocyclic partner (e.g., pyridine derivatives) to install key structural motifs .
- Step 3 : Selective hydrogenation to reduce unsaturated bonds while preserving the tert-butyl ester group .
Characterization relies on:
- NMR spectroscopy (1H/13C) to confirm regiochemistry and stereochemistry.
- Mass spectrometry (MS) for molecular weight validation (e.g., comparing observed vs. theoretical m/z for intermediates like C15H22FN3O2, MW 295.35) .
- HPLC to assess purity (>98% by GC, as in tert-butyl L-pyroglutamate protocols) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Key safety measures include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles, as the compound may be a lachrymator and irritant to respiratory systems .
- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during reactions involving volatile reagents (e.g., tert-butyl esters in asymmetric syntheses) .
- First Aid : Immediate rinsing with water for eye/skin contact and medical consultation if ingested, per MSDS guidelines .
Advanced: How can researchers optimize Suzuki coupling efficiency for intermediates related to this compound?
Answer:
Optimization strategies include:
- Catalyst Screening : Testing palladium catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) to enhance coupling yields .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of boronic acid intermediates .
- Temperature Control : Maintaining 80–100°C to balance reaction rate and side-product formation .
- Stoichiometry : Adjusting the molar ratio of boronic acid to coupling partner (1:1.2 recommended) to drive completion .
Validation : Monitor reaction progress via TLC or LC-MS, and isolate products using column chromatography (silica gel, ethyl acetate/hexane gradients) .
Advanced: How should researchers address contradictory spectroscopic data between synthetic batches?
Answer:
Resolve discrepancies through:
- Comparative Analysis : Benchmark against structurally similar tert-butyl esters (e.g., tert-butyl 4-(2-Aminoethyl)piperazine-1-carboxylate, MW 278.19) to identify deviations in NMR shifts or MS fragmentation patterns .
- Crystallography : Single-crystal X-ray diffraction for unambiguous stereochemical assignment, particularly for chiral pyrrolidine centers .
- Batch Consistency Checks : Repetition under identical conditions (e.g., inert atmosphere, anhydrous solvents) to rule out environmental variability .
Advanced: What computational methods aid in predicting the reactivity of tert-butyl carbamate derivatives in novel reactions?
Answer:
- DFT Calculations : Model transition states for key steps (e.g., hydrogenation or deprotection) to predict regioselectivity .
- Molecular Dynamics (MD) : Simulate solvent effects on tert-butyl group stability during acidic/basic conditions .
- Docking Studies : Explore interactions with biological targets (e.g., enzyme active sites) if the compound is a precursor to bioactive molecules .
Basic: What are the standard storage conditions for tert-butyl carbamate intermediates?
Answer:
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis .
- Desiccants : Use silica gel to mitigate moisture-induced degradation .
- Light Sensitivity : Protect from UV exposure (amber glass vials recommended) .
Advanced: How can researchers mitigate epimerization during the synthesis of chiral pyrrolidine derivatives?
Answer:
- Low-Temperature Reactions : Conduct acylations or alkylations at 0–5°C to minimize racemization .
- Chiral Auxiliaries : Use enantiopure tert-butyl esters (e.g., (R)-1-(tert-butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid) to guide stereochemistry .
- Kinetic Resolution : Employ enzymes (e.g., lipases) for selective hydrolysis of undesired enantiomers .
Basic: What are the common impurities in tert-butyl carbamate syntheses, and how are they removed?
Answer:
- Byproducts : Unreacted boronic acids or deprotected amines, identified via LC-MS .
- Purification : Use flash chromatography (C18 reverse-phase for polar impurities) or recrystallization (hexane/ethyl acetate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
